molecular formula C9H11BFNO2 B11741520 6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Katalognummer: B11741520
Molekulargewicht: 195.00 g/mol
InChI-Schlüssel: PLUDGSCVFMVWJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:

    Formation of the Benzoxaborole Ring: This step involves the cyclization of a suitable precursor containing boronic acid or boronate ester with an appropriate diol or polyol under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Ethylamino Substitution: The ethylamino group can be introduced through nucleophilic substitution reactions using ethylamine under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the fluorine atom or the boron-containing ring, resulting in defluorination or ring-opening products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Defluorinated or ring-opened products.

    Substitution: Various substituted benzoxaboroles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boron atom, which can form reversible covalent bonds with active site residues.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-2,1-benzoxaborol-1-ol: Lacks the ethylamino group, making it less versatile in terms of chemical reactivity.

    6-(Methylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but with a methylamino group instead of an ethylamino group, which may affect its biological activity and reactivity.

    6-(Ethylamino)-1,3-dihydro-2,1-benzoxaborol-1-ol:

Uniqueness

6-(Ethylamino)-5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of both the ethylamino and fluorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H11BFNO2

Molekulargewicht

195.00 g/mol

IUPAC-Name

N-ethyl-5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-amine

InChI

InChI=1S/C9H11BFNO2/c1-2-12-9-4-7-6(3-8(9)11)5-14-10(7)13/h3-4,12-13H,2,5H2,1H3

InChI-Schlüssel

PLUDGSCVFMVWJU-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=CC(=C(C=C2CO1)F)NCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.